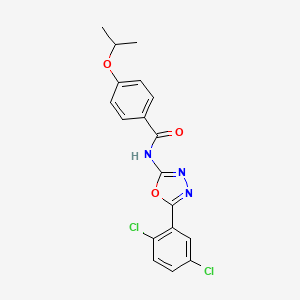

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a dichlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached . The isopropoxy group is a common functional group in organic chemistry, consisting of an isopropyl group bonded to an oxygen atom .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of appropriate precursors under specific conditions . For example, hydrazones and their metal complexes have been synthesized by conventional as well as microwave methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of stable complexes in coordination chemistry . These compounds can act as catalysts for various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as solubility, melting point, boiling point, and reactivity with other substances are often determined .Scientific Research Applications

Synthesis of Oxadiazoles

Oxadiazoles are synthesized through various chemical reactions, often involving the condensation of hydrazides with carboxylic acids or their derivatives. For instance, Shakir, Ariffin, and Abdulla (2014) reported the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, showcasing the versatility of oxadiazoles in incorporating different substituents for enhanced chemical properties. These compounds were evaluated for their antioxidant activity, demonstrating the potential of oxadiazoles in contributing to the development of antioxidants (Shakir, Ariffin, & Abdulla, 2014).

Antimicrobial Applications

Oxadiazoles also show promise in antimicrobial applications. Kapadiya, Dubal, Bhola, and Dholaria (2020) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity against various microorganisms. Their findings suggest that certain oxadiazole derivatives possess significant antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Applications in Agrochemistry

In the field of agrochemistry, oxadiazoles have been explored for their herbicidal properties. Matringe, Camadro, Labbé, and Scalla (1989) studied the inhibition of protoporphyrinogen oxidase by oxadiazon, highlighting the potential of oxadiazoles in the development of herbicides. This enzyme is crucial in the biosynthesis of chlorophyll and heme, making its inhibitors valuable as herbicidal agents (Matringe, Camadro, Labbé, & Scalla, 1989).

Pharmaceutical Applications

Pharmaceutical applications of oxadiazoles extend to their use as anticancer agents. Ravinaik, Rao, Rao, Ramachandran, and Reddy (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer activity. Their research contributes to the ongoing search for novel anticancer compounds, demonstrating the potential of oxadiazoles in therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3/c1-10(2)25-13-6-3-11(4-7-13)16(24)21-18-23-22-17(26-18)14-9-12(19)5-8-15(14)20/h3-10H,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOXVWKZMAXHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)

![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)

![3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2839436.png)

![Methyl 5-[(pentachlorophenoxy)methyl]-2-furoate](/img/structure/B2839437.png)

![N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)